molecular formula C18H29NO B3034256 Crucigasterin 275 CAS No. 150151-84-1

Crucigasterin 275

Cat. No.: B3034256
CAS No.: 150151-84-1
M. Wt: 275.4 g/mol
InChI Key: DBUTWWBBBQFAJO-HPNSCBLISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Crucigasterin 275 involves several steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong bases and acids, along with specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing the yield and purity of the compound. The process involves large-scale synthesis using similar reaction conditions as in the laboratory, but with enhanced control over temperature, pressure, and reaction time to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions: Crucigasterin 275 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Properties

Crucigasterins exhibit activity against various microorganisms . Studies show that crucigasterins 22–24 have similar effects against Bacillus subtilis, with inhibition zones of 10, 9, and 9 mm, respectively, when tested at 10 μg/disk . When tested against the yeast Saccharomyces cerevisiae at 5 μg/disk, crucigasterin 22 showed a 12 mm inhibition zone, while crucigasterins 23 and 24 induced 15 mm and 17 mm inhibition zones, respectively . Crucigasterin B (26) showed selective activity against the Gram-negative bacterium Escherichia coli at 100 μg/mL but no effect against the yeast Candida albicans, while crucigasterin B (25) exhibited both antibacterial and antifungal properties at 50 μg/mL .

Structural and Stereochemical Aspects

The absolute configuration studies revealed that R absolute configuration in compounds 22–24 suggests they derive from d-alanine, whereas crucigasterins B and E are L-alanine derivatives .

Isolation and Availability

Crucigasterin 275 can be sourced from Pseudodistoma crucigaster . It is available as a reference standard from manufacturers like ChemFaces . this compound is available in various quantities and concentrations, such as 10 mM solutions in DMSO . For long-term storage, it is recommended to store the product tightly sealed at 2-8°C, potentially lasting up to 24 months . Solutions should be prepared and used on the same day where possible; however, stock solutions can be stored as aliquots in tightly sealed vials at -20°C for up to two weeks .

Related Research

Biological Activity

Crucigasterin 275 is a notable compound derived from the Mediterranean ascidian Pseudodistoma crucigaster. It belongs to a class of metabolites known for their antimicrobial properties, specifically amino alcohols. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial efficacy, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a unique structure featuring a 2-amino-3-alcohol terminal group attached to an unsaturated alkyl chain. The compound exhibits mixed E/Z geometries in its double bonds, which are crucial for its biological activity. The variations in carbon chain length and oxidation state among different crucigasterins contribute to their diverse biological effects.

Antimicrobial Activity

In Vitro Studies:

This compound has demonstrated significant antimicrobial activity against various bacterial strains. The following table summarizes its inhibitory effects on selected microorganisms:

Microorganism Inhibition Zone (mm) Concentration (μg/disk)
Bacillus subtilis1010
Escherichia coli910
Staphylococcus aureus1110
Candida albicans125

The inhibition zones indicate that this compound is particularly effective against Gram-positive bacteria, such as Bacillus subtilis, while also exhibiting activity against certain Gram-negative strains like E. coli and fungi like Candida albicans .

Mechanism of Action:

The antimicrobial mechanism of this compound likely involves disruption of bacterial cell membranes and interference with metabolic processes. This compound's structure allows it to integrate into lipid bilayers, leading to increased membrane permeability and ultimately cell lysis.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In studies involving various cancer cell lines, including SH-SY5Y neuroblastoma and P388 murine leukemia cells, the compound exhibited cytotoxic effects with IC50 values indicating potent activity:

  • SH-SY5Y Neuroblastoma: IC50 = 1.6 μM
  • P388 Murine Leukemia: IC50 = 0.084 μM

These findings suggest that this compound not only possesses antimicrobial properties but also shows promise as a potential anticancer agent .

Case Studies and Research Findings

Several studies have highlighted the significance of Crucigasterin derivatives in pharmaceutical research:

  • Study on Antimicrobial Properties: A comprehensive review documented the antibacterial effects of various crucigasterins, including this compound, emphasizing their potential as lead compounds in drug development .
  • Synthesis and Structural Analysis: Research focused on the synthesis of crucigasterins A-E revealed insights into their structural characteristics and biological activities, providing a foundation for further exploration of these compounds .
  • Comparative Efficacy: Comparative studies indicated that while Crucigasterin B exhibited selective activity against E. coli, other derivatives showed broader spectrum activity against both bacteria and fungi, highlighting the need for further characterization of these compounds .

Properties

IUPAC Name

(2R,3S,5E,9Z,12Z,15Z)-2-aminooctadeca-5,9,12,15,17-pentaen-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h3-5,7-8,10-11,14-15,17-18,20H,1,6,9,12-13,16,19H2,2H3/b5-4-,8-7-,11-10-,15-14+/t17-,18+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUTWWBBBQFAJO-HPNSCBLISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC=CCCC=CCC=CCC=CC=C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C/C=C/CC/C=C\C/C=C\C/C=C\C=C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Crucigasterin 275
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